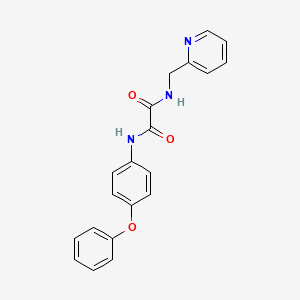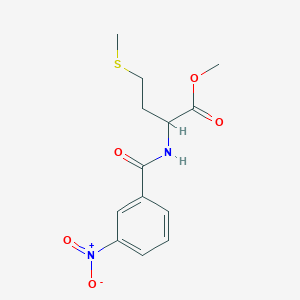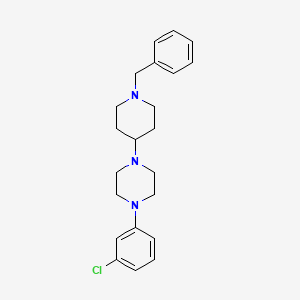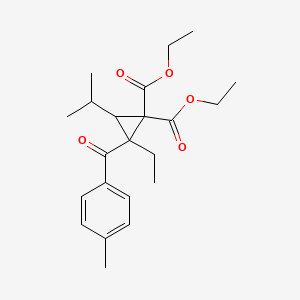
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as PPME, is a chemical compound that has gained significant attention in the scientific community due to its potential biological and medicinal properties. PPME has been synthesized using various methods and has shown promising results in scientific research applications.
科学研究应用
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has shown potential in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory properties. Studies have shown that N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also shown antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but studies suggest that it inhibits various cellular pathways involved in cancer cell growth, including the PI3K/Akt and MAPK pathways. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide also inhibits the activity of enzymes involved in bacterial and fungal growth, such as DNA gyrase and β-glucuronidase. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has shown significant biochemical and physiological effects in various studies. In cancer cells, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide induces apoptosis and inhibits cell proliferation by regulating various cellular pathways. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also shown antimicrobial activity against various bacteria and fungi by inhibiting the activity of enzymes involved in their growth. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide also has some limitations, including its limited solubility in water, which can make it challenging to administer in certain experiments. Additionally, more research is needed to determine the optimal dosage and concentration of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide for various applications.
未来方向
There are several future directions for N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research, including the development of new synthesis methods to improve its yield and purity. Additionally, more studies are needed to determine the optimal dosage and concentration of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide for various applications. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide's potential as a therapeutic agent for various diseases, including cancer, infections, and inflammation, should be explored further. Finally, the mechanism of action of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide should be investigated further to gain a better understanding of its biological and medicinal properties.
Conclusion
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is a chemical compound that has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory properties. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been synthesized using various methods and has demonstrated significant biochemical and physiological effects. While N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, more research is needed to determine its optimal dosage and concentration for various applications. Finally, future directions for N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research include the development of new synthesis methods, exploring its potential as a therapeutic agent, and investigating its mechanism of action further.
合成方法
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized using various methods, including the reaction between 4-phenoxybenzaldehyde and 2-pyridinecarboxaldehyde, followed by the addition of ethylenediamine and purification using column chromatography. Another method involves the reaction between 4-phenoxybenzaldehyde and 2-pyridinecarboxylic acid, followed by the addition of ethylenediamine and purification using recrystallization.
属性
IUPAC Name |
N'-(4-phenoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(22-14-16-6-4-5-13-21-16)20(25)23-15-9-11-18(12-10-15)26-17-7-2-1-3-8-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFWAACFEUAZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-phenoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)

![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)

![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B4890637.png)
![1-chloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4890640.png)
![10-chloro-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol hydrochloride](/img/structure/B4890643.png)
![4-(2-oxo-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4890664.png)